4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Overview
Description
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is an organic compound with the molecular formula C7H9Cl2N3S. It is primarily used as a pharmaceutical intermediate in the synthesis of Ticagrelor, an antiplatelet agent that prevents blood clots . This compound is characterized by its white to brown crystalline appearance and is soluble in organic solvents like methanol .
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
This compound interacts with the P2Y12 receptor, preventing platelets from aggregating and forming clots . This interaction results in an anticoagulant effect, reducing the risk of heart attacks or strokes .
Biochemical Pathways
The compound affects the platelet activation pathway . By inhibiting the P2Y12 receptor, it prevents the activation of the G-protein inside the platelet, which is necessary for the release of granules that promote aggregation . The downstream effect is a reduction in platelet aggregation and clot formation .
Pharmacokinetics
As a pharmaceutical intermediate used in the preparation of ticagrelor , it can be inferred that its pharmacokinetic properties would be similar to Ticagrelor. Ticagrelor is rapidly absorbed and extensively distributed, metabolized primarily by the liver, and excreted via bile and urine .
Result of Action
The molecular effect of this compound is the inhibition of the P2Y12 receptor, leading to a decrease in platelet aggregation . On a cellular level, this results in a reduced ability for blood to clot, thereby decreasing the risk of thrombotic events such as heart attacks or strokes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other drugs or substances in the body can impact the compound’s efficacy through drug-drug interactions . .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of Ticagrelor , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis process.
Cellular Effects
The cellular effects of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine are not well-studied. As a precursor to Ticagrelor, it may indirectly influence cell function. Ticagrelor works by preventing platelets from aggregating and forming clots, which can lead to heart attacks or strokes .
Molecular Mechanism
As a precursor to Ticagrelor, it is likely involved in the synthesis of this drug . Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing them from aggregating and forming clots .
Metabolic Pathways
It is known to be a precursor to Ticagrelor , suggesting it may be involved in the metabolic pathways leading to the synthesis of this drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine involves several steps:
Starting Material: The process begins with 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine.
Reaction Conditions: The reaction is carried out under nitrogen atmosphere in a stainless steel autoclave equipped with temperature control and stirring mechanisms.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents used are cost-effective, and the reaction conditions are mild, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The nitro group in the starting material is reduced to an amine group.
Common Reagents and Conditions
Sodium Dithionite: Used for the reduction of the nitro group.
Organic Solvents: Methanol is commonly used due to its solubility properties.
Major Products
The primary product of these reactions is this compound, which is further used as an intermediate in the synthesis of Ticagrelor .
Scientific Research Applications
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine has several applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of Ticagrelor, an antiplatelet drug used to prevent heart attacks and strokes.
Organic Synthesis: Used as a building block in the synthesis of various organic compounds.
Chemical Research: Employed in studies involving pyrimidine derivatives and their chemical properties.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidin-5-amine: Similar structure but with a methyl group instead of a propyl group.
4,6-Dichloro-2-(ethylthio)pyrimidin-5-amine: Contains an ethyl group instead of a propyl group.
Uniqueness
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is unique due to its specific use as an intermediate in the synthesis of Ticagrelor, which is a crucial antiplatelet medication .
Properties
IUPAC Name |
4,6-dichloro-2-propylsulfanylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLJBFJNXMANZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465838 | |
Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145783-15-9 | |
Record name | 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145783-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-(propylthio) pyrimidine-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DICHLORO-2-(PROPYLTHIO) PYRIMIDINE-5-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY0S1U6LEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine in pharmaceutical chemistry?
A: this compound serves as a crucial building block in the synthesis of Ticagrelor [, ]. This compound undergoes a series of chemical transformations, including reduction, C-N cross-coupling, diazotization, nucleophilic substitution, and deprotection, ultimately leading to the formation of Ticagrelor.
Q2: Can you describe a method for synthesizing this compound?
A: A recently developed method utilizes readily available and inexpensive reagents to produce this compound []. This method involves reacting sodium dithionite with a specific compound (not disclosed in the abstract) in a mixed solvent of water and an organic solvent. This approach offers advantages such as mild reaction conditions, short reaction times, and high yields, making it suitable for industrial production.
Q3: What are the advantages of the novel synthesis method for Ticagrelor utilizing this compound as an intermediate?
A: The novel synthesis method, as described in [], boasts several advantages:
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